molecular formula C18H16N2O2S B2885157 (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE CAS No. 315232-46-3

(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B2885157
CAS No.: 315232-46-3
M. Wt: 324.4
InChI Key: DNUFCRQFYSMRRQ-DHZHZOJOSA-N
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Description

(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, and a phenylprop-2-enamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE typically involves the condensation of 6-ethoxybenzothiazole-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond in the phenylprop-2-enamide moiety to a single bond, altering the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated amides. Substitution reactions can result in a variety of substituted benzothiazole or phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its phenylprop-2-enamide moiety, which imparts distinct chemical properties and biological activities. This unique structure allows it to interact with different molecular targets and exhibit a broader range of reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFCRQFYSMRRQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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